molecular formula C12H7ClO3S B6399294 2-(2-Formylthiophen-4-yl)-6-chlorobenzoic acid, 95% CAS No. 1261904-23-7

2-(2-Formylthiophen-4-yl)-6-chlorobenzoic acid, 95%

Cat. No. B6399294
CAS RN: 1261904-23-7
M. Wt: 266.70 g/mol
InChI Key: FCUBPNBQKUNZAI-UHFFFAOYSA-N
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Description

2-(2-Formylthiophen-4-yl)-6-chlorobenzoic acid (2FTCA) is a chemical compound belonging to the family of benzoic acid derivatives. It is a white, crystalline solid with a melting point of 66-68°C and a purity of 95%. 2FTCA is a versatile compound that is used in many scientific research applications due to its unique properties.

Scientific Research Applications

2-(2-Formylthiophen-4-yl)-6-chlorobenzoic acid, 95% has many scientific research applications, including use as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a precursor for the synthesis of various pharmaceuticals. It is also used in the synthesis of various dyes and pigments, and as a reagent in the synthesis of certain polymers. Additionally, it is used in the synthesis of various derivatives of benzoic acid, such as benzoic acid esters, amides and nitriles.

Mechanism of Action

2-(2-Formylthiophen-4-yl)-6-chlorobenzoic acid, 95% acts as a catalyst in the synthesis of various polymers. It acts as a proton donor, donating a proton to the monomer in order to initiate the polymerization reaction. It also acts as a nucleophile, reacting with the monomer in order to form the polymer.
Biochemical and Physiological Effects
2-(2-Formylthiophen-4-yl)-6-chlorobenzoic acid, 95% has no known biochemical or physiological effects. It is not toxic and has no adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-Formylthiophen-4-yl)-6-chlorobenzoic acid, 95% in laboratory experiments is its high purity (95%). This ensures that the results of the experiment are accurate and reliable. Additionally, it is a low-cost and readily available reagent. The main limitation of using 2-(2-Formylthiophen-4-yl)-6-chlorobenzoic acid, 95% in laboratory experiments is its relatively low boiling point (66-68°C). This means that it must be stored at low temperatures in order to remain stable.

Future Directions

There are a number of potential future directions for the use of 2-(2-Formylthiophen-4-yl)-6-chlorobenzoic acid, 95%. These include further applications in organic synthesis, the development of new catalysts for the synthesis of polymers, and the development of new pharmaceuticals. Additionally, there is potential for the use of 2-(2-Formylthiophen-4-yl)-6-chlorobenzoic acid, 95% in the synthesis of dyes and pigments, as well as in the synthesis of various derivatives of benzoic acid. Finally, there is potential for the use of 2-(2-Formylthiophen-4-yl)-6-chlorobenzoic acid, 95% in the development of new materials and technologies.

Synthesis Methods

2-(2-Formylthiophen-4-yl)-6-chlorobenzoic acid, 95% is synthesized by reacting thiophenol with formaldehyde in the presence of a base. The base is typically sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of between 40-80°C and is complete after two hours. The resulting product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

2-chloro-6-(5-formylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-10-3-1-2-9(11(10)12(15)16)7-4-8(5-14)17-6-7/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUBPNBQKUNZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689487
Record name 2-Chloro-6-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-23-7
Record name 2-Chloro-6-(5-formylthiophen-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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